molecular formula C6H6BrClN2 B580962 (2-Bromo-5-chlorophenyl)hydrazine CAS No. 922552-53-2

(2-Bromo-5-chlorophenyl)hydrazine

Cat. No.: B580962
CAS No.: 922552-53-2
M. Wt: 221.482
InChI Key: IWCHTILHDIBDGF-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)hydrazine is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)hydrazine typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)hydrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The hydrazine group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylhydrazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)hydrazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It serves as a tool for studying the effects of halogenated phenylhydrazines on biological systems, including their interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-chlorophenyl)hydrazine
  • (2-Bromo-5-fluorophenyl)hydrazine
  • (2-Chloro-5-bromophenyl)hydrazine

Uniqueness

(2-Bromo-5-chlorophenyl)hydrazine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2-bromo-5-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCHTILHDIBDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922552-53-2
Record name (2-bromo-5-chlorophenyl)hydrazine
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